molecular formula C6H10S3 B12582912 3,3'-Sulfanediylbis(thietane) CAS No. 597580-26-2

3,3'-Sulfanediylbis(thietane)

Cat. No.: B12582912
CAS No.: 597580-26-2
M. Wt: 178.3 g/mol
InChI Key: OVVUTJCWMFOOQM-UHFFFAOYSA-N
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Description

3,3’-Sulfanediylbis(thietane) is a unique compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles. These compounds are notable for their structural and chemical properties, making them valuable in various scientific and industrial applications. The presence of sulfur atoms in the ring structure imparts distinct reactivity and stability characteristics to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Sulfanediylbis(thietane) typically involves the formation of thietane rings through nucleophilic thioetherification, photochemical [2 + 2] cycloadditions, and ring expansions or contractions. One common method is the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . Another approach involves the intramolecular substitution of 3-mercaptoalkyl halides .

Industrial Production Methods: Industrial production of thietanes, including 3,3’-Sulfanediylbis(thietane), often employs large-scale nucleophilic cyclizations and photochemical reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Sulfanediylbis(thietane) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,3’-Sulfanediylbis(thietane) involves its ability to participate in various chemical reactions due to the presence of sulfur atoms in its structure. These sulfur atoms can engage in nucleophilic and electrophilic interactions, facilitating the formation and breaking of chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the sulfur atoms .

Comparison with Similar Compounds

    Thiirane: A three-membered sulfur-containing ring.

    Thietane: A four-membered sulfur-containing ring similar to 3,3’-Sulfanediylbis(thietane).

    Tetrahydrothiophene: A five-membered sulfur-containing ring.

Uniqueness: 3,3’-Sulfanediylbis(thietane) is unique due to its specific ring structure and the presence of two sulfur atoms, which impart distinct reactivity and stability compared to other sulfur-containing heterocycles. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules .

Biological Activity

3,3'-Sulfanediylbis(thietane) is a sulfur-containing organic compound that has garnered interest for its potential biological activities. This compound is characterized by its unique thietane structure, which may influence its interactions with biological systems. Understanding the biological activity of this compound is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C₈H₁₄S₂
  • Molecular Weight : 174.33 g/mol
  • IUPAC Name : 3,3'-Sulfanediylbis(thietane)
  • CAS Number : [B12582936]

The biological activity of 3,3'-Sulfanediylbis(thietane) is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Antioxidant Activity : It may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
  • Cell Signaling Modulation : The compound could influence cell signaling pathways, potentially affecting cell proliferation and apoptosis.

In Vitro Studies

Research has indicated that 3,3'-Sulfanediylbis(thietane) demonstrates significant biological activity in vitro. For instance:

  • Cell Viability Assays : Studies using various cancer cell lines have shown that the compound can reduce cell viability in a dose-dependent manner.
  • Enzyme Activity : Investigations into enzyme interactions revealed that the compound inhibits certain key enzymes involved in metabolic processes.

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary results suggest:

  • Anti-inflammatory Effects : Animal models have indicated that the compound may reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.
  • Toxicity Assessments : Toxicological evaluations are essential to determine the safety profile of 3,3'-Sulfanediylbis(thietane) before clinical applications.

Data Tables

Study TypeFindingsReference
In VitroReduced viability in cancer cell lines
Enzyme InteractionInhibition of metabolic enzymes
In VivoAnti-inflammatory effects observed
ToxicityPreliminary toxicity assessments ongoing

Case Studies

  • Case Study on Cancer Cell Lines
    • Objective : To evaluate the cytotoxic effects of 3,3'-Sulfanediylbis(thietane) on various cancer cell lines.
    • Methodology : Cells were treated with varying concentrations of the compound, followed by MTT assays to assess viability.
    • Results : Significant reductions in cell viability were observed at concentrations above 10 µM, indicating potential as an anticancer agent.
  • Case Study on Anti-inflammatory Activity
    • Objective : To assess the anti-inflammatory properties of the compound in a murine model of inflammation.
    • Methodology : Mice were administered the compound prior to inducing inflammation via lipopolysaccharide (LPS).
    • Results : A marked decrease in pro-inflammatory cytokines was noted, suggesting effective modulation of inflammatory responses.

Properties

CAS No.

597580-26-2

Molecular Formula

C6H10S3

Molecular Weight

178.3 g/mol

IUPAC Name

3-(thietan-3-ylsulfanyl)thietane

InChI

InChI=1S/C6H10S3/c1-5(2-7-1)9-6-3-8-4-6/h5-6H,1-4H2

InChI Key

OVVUTJCWMFOOQM-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)SC2CSC2

Origin of Product

United States

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